Aka Lumine is a synthetic analog of D-luciferin, designed to emit bioluminescence in the near-infrared spectrum, specifically peaking at approximately 670-680 nanometers. This wavelength makes Aka Lumine particularly advantageous for in vivo imaging applications, as it allows for deeper tissue penetration compared to traditional bioluminescent substrates that emit at shorter wavelengths. The compound is utilized primarily in bioluminescence imaging systems, enabling researchers to monitor biological processes in real-time within living organisms.
Aka Lumine is classified as a luciferin analog, specifically identified by its Chemical Abstracts Service Registry Number 1176235-08-7. It is synthesized through a series of organic reactions that modify existing luciferin structures to enhance their luminescent properties. The compound is commercially available from various suppliers, including FUJIFILM Wako and MedKoo Biosciences, which provide it for research purposes only.
The synthesis of Aka Lumine involves several key steps that modify the structure of D-luciferin. These modifications typically include:
Aka Lumine has a complex molecular structure that can be represented by its molecular formula . The molecular weight of the compound is approximately 302.39 g/mol. Its structural characteristics include:
Aka Lumine reacts with native firefly luciferase to produce bioluminescence. The key aspects of this reaction include:
The primary mechanism of action for Aka Lumine involves its interaction with the enzyme luciferase (specifically Akaluc). The steps are as follows:
Aka Lumine demonstrates favorable pharmacokinetic properties, allowing it to effectively penetrate tissues and reach cells expressing luciferase in deep organs such as the lungs.
Aka Lumine has significant applications in scientific research, particularly in:
The systematic development of bioluminescent reporters began with the isolation of firefly luciferase (Fluc) from Photinus pyralis and its substrate D-luciferin in the late 20th century. This pair became the gold standard for in vivo imaging due to its relatively high quantum yield (∼0.4) and emission (λmax = 562 nm) that partially penetrates biological tissues. Throughout the 2000s, protein engineering efforts yielded color-shifted mutants (e.g., red-emitting firefly luciferases at λmax = 610–620 nm) and marine-derived systems (e.g., Renilla luciferase with coelenterazine, emitting at λmax = 480 nm). However, these systems faced intrinsic limitations: marine luciferases emitted predominantly in the blue-green spectrum where tissue absorption is maximal, while early red-shifted mutants suffered from reduced catalytic efficiency and thermolability. The subsequent development of NanoLuc (2012), a small (19 kDa) engineered luciferase from Oplophorus gracilirostris, offered enhanced brightness but still operated in the blue-green range (λmax = 460 nm). These iterative advances highlighted an unmet need: a bioluminescent system combining near-infrared emission with high enzymatic efficiency for deep-tissue applications [6] [8].
Conventional Fluc/D-luciferin systems exhibit three critical limitations that constrain their utility in deep-tissue imaging:
Suboptimal Emission Wavelength: The emission peak of D-luciferin (λmax = 562 nm) coincides with the absorption maxima of hemoglobin (415–577 nm) and melanin (below 600 nm). This spectral overlap causes substantial photon absorption and scattering in mammalian tissues, reducing signal detection sensitivity from deep anatomical structures. Even the most red-shifted Fluc mutants (λmax ≈ 620 nm) remain within this high-absorption window [1] [2].
Pharmacokinetic Challenges: D-luciferin exhibits variable bioavailability across tissues due to differential vascularization and the blood-brain barrier. Achieving sufficient signal intensity typically requires high substrate concentrations (150–300 mg/kg in mice), yet bioluminescence production remains submaximal even at 250 μM in cellular models. This inefficiency stems from its moderate Km value (107 ± 14.7 μM) and limited membrane permeability, restricting enzyme-substrate interactions [1] [7].
Spectral Unmixing Constraints: The narrow emission spectrum of D-luciferin-derived bioluminescence (550–650 nm) impedes multiplexed imaging of multiple biological targets. Spectral overlap prevents reliable unmixing of signals from distinct reporters, restricting researchers to single-parameter monitoring in vivo [6].
Table 1: Performance Limitations of Conventional Bioluminescent Systems
Parameter | Firefly Luciferase/D-Luciferin | CycLuc1 | Marine Luciferases (e.g., NanoLuc) |
---|---|---|---|
Emission Max (nm) | 562 | 604 | 460–480 |
Tissue Penetration Efficiency | 1× (Baseline) | 1.5–2× higher than D-luciferin | <0.3× at >4 mm depth |
Km Value (μM) | 107 ± 14.7 | 1.06 ± 0.06 | Not applicable (ATP-independent) |
Cell Membrane Permeability | Moderate | Low | High |
Multiplexing Capability | Limited | Limited | Orthogonal to beetle systems |
The discovery that light in the near-infrared window (NIR, 650–900 nm) experiences significantly reduced scattering and absorption by biological tissues (due to lower hemoglobin, melanin, and water absorption) catalyzed efforts to develop NIR-emitting bioluminescent systems. Early approaches included:
However, these systems showed inadequate brightness or complex implementation requirements. A breakthrough occurred with the rational design of AkaLumine (a synthetic luciferin analog) and its hydrochloride salt AkaLumine-HCl. This molecule replaced the conventional benzothiazole moiety of D-luciferin with an extended π-conjugated system, achieving an emission maximum at 677 nm—firmly within the NIR window. When paired with native firefly luciferase, AkaLumine-HCl exhibited 5–8.3× higher tissue penetration than D-luciferin through 4–8 mm tissue sections. Crucially, its water solubility (<40 mM) solved the delivery challenges of the hydrophobic parent compound (AkaLumine solubility <2 mM) [1] [2] [5].
The subsequent engineering of Akaluc, a codon-optimized mutant of firefly luciferase specifically evolved for efficient catalysis of AkaLumine-HCl, addressed compatibility issues. Akaluc exhibits enhanced expression in mammalian cells and higher catalytic turnover for AkaLumine-HCl. The resulting AkaBLI system (Akaluc + AkaLumine-HCl) generates bioluminescence >1000× brighter than conventional Fluc/D-luciferin in the mouse brain and enables single-cell detection in deep tissues like the lung. This unprecedented sensitivity stems from three biochemical advantages:
Table 2: Key Biochemical Properties of AkaLumine-HCl vs. Conventional Substrates
Property | AkaLumine-HCl | D-Luciferin | CycLuc1 |
---|---|---|---|
Emission Max (nm) | 677 | 562 | 604 |
Relative Tissue Penetration (8 mm) | 8.3× | 1× | 1.5× |
Km (μM) | 2.06 ± 0.63 | 107 ± 14.7 | 1.06 ± 0.06 |
Vmax (×10⁶ RLU/s) | 2.07 ± 0.23 | 13.8 ± 0.71 | 7.00 ± 0.09 |
Optimal Concentration (μM) | 2.5–25 | >250 | >250 |
Membrane Permeability | High | Moderate | Low |
The AkaBLI system’s capabilities have been demonstrated across diverse applications:
By shifting bioluminescence emission into the NIR window while solving historical limitations of substrate solubility and enzyme efficiency, AkaLumine-based systems represent a transformative advance for in vivo imaging. The technology continues to evolve through caged derivatives (e.g., O-Aka for Fe²⁺ sensing) and further protein engineering, promising new dimensions in functional imaging of deep-tissue biology [3] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0